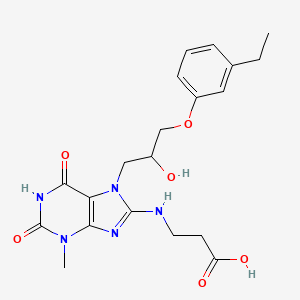
3-((7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a derivative of 2-amino-3-(purin-9-yl)propanoic acid, which is a class of compounds known for their potential immunobiological activities. These derivatives are characterized by the presence of a purine base moiety, which is a fundamental structure in nucleic acids and is essential for various biological processes.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 2-amino-3-(purin-9-yl)propanoic acids with various substitutions at the purine base have been synthesized using the Strecker synthesis from corresponding 9-(2,2-diethoxyethyl)purines and 2-aminopurines . This method involves the reaction of aldehydes with amines and cyanide to form α-aminonitriles, which can be hydrolyzed to give the desired amino acids. The synthesis route provides a versatile way to introduce different substituents at the purine base, which can significantly alter the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of such compounds is complex, with multiple functional groups attached to the purine base. The presence of an amino group linked to the propanoic acid moiety suggests that the compound could interact with biological systems through various mechanisms, including hydrogen bonding and ionic interactions. The specific substitutions on the purine ring can also influence the compound's ability to interact with enzymes, receptors, or other cellular components.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For example, the hydroxy group can participate in the formation of esters or ethers, while the amino group can form amides or Schiff bases with aldehydes or ketones . The purine base itself can undergo various reactions, such as alkylation, to introduce additional substituents that can modulate the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of both hydrophobic (ethylphenoxy) and hydrophilic (amino and hydroxy groups) regions suggests that these compounds could have amphiphilic properties, which might affect their solubility and distribution in biological systems. The fluorescence derivatization of amino acids indicates that these compounds can be tagged for detection and quantification in biological assays, which is useful for studying their pharmacokinetics and pharmacodynamics .
Applications De Recherche Scientifique
Material Science Applications
Compounds similar to the one mentioned have been investigated for their potential in enhancing the reactivity of molecules towards benzoxazine ring formation, offering an alternative to phenol for providing specific properties to aliphatic –OH bearing molecules or macromolecules. This approach could pave the way towards diverse applications in materials science due to the vast number of –OH bearing compounds (Acerina Trejo-Machin et al., 2017).
Medicinal Chemistry Applications
Derivatives of structurally related compounds have been explored for their fluorescent derivatisation properties, which are significant for biological assays (V. Frade et al., 2007). Moreover, enzymatic procedures have been developed for synthesizing enantiomerically enriched hydroxypropanoic acids, showcasing the importance of these compounds in synthesizing bioactive molecules (J. Brem et al., 2010).
Propriétés
IUPAC Name |
3-[[7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6/c1-3-12-5-4-6-14(9-12)31-11-13(26)10-25-16-17(24(2)20(30)23-18(16)29)22-19(25)21-8-7-15(27)28/h4-6,9,13,26H,3,7-8,10-11H2,1-2H3,(H,21,22)(H,27,28)(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCGMQWVPEQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCC(=O)O)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

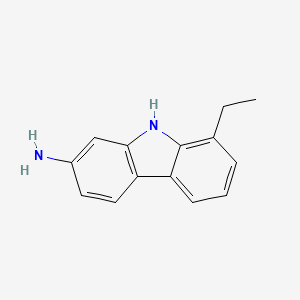
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)
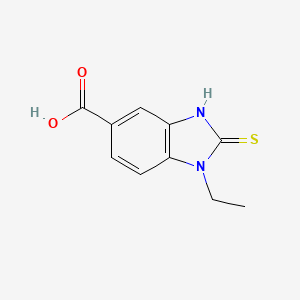

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)
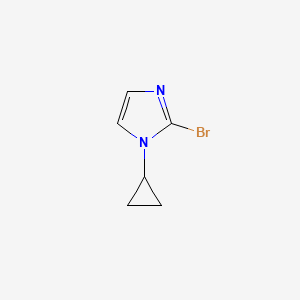
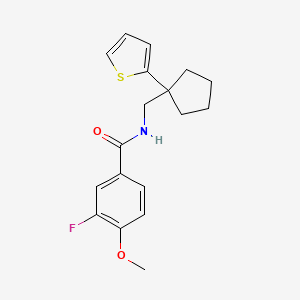


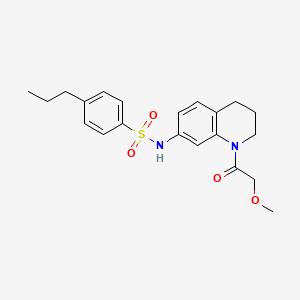

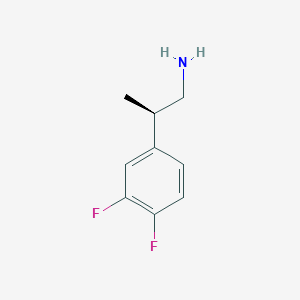
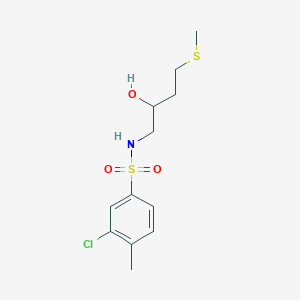
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)